molecular formula C25H17ClF3N3O2 B103572 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)- CAS No. 17618-85-8

2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)-

Cat. No. B103572
CAS RN: 17618-85-8
M. Wt: 483.9 g/mol
InChI Key: KZHCYOFLVZADTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)-, commonly known as "NTB," is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of NTB is not fully understood. However, it is believed to act as a metal chelator, binding to metal ions and forming complexes. These complexes can then interact with cellular components, leading to various biological effects.

Biochemical And Physiological Effects

NTB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth. Additionally, it has been shown to have anti-inflammatory properties and to reduce oxidative stress.

Advantages And Limitations For Lab Experiments

NTB has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for the detection of metal ions and amino acids. However, one limitation of NTB is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of NTB in scientific research. One area of interest is the development of NTB-based anti-cancer drugs. Additionally, NTB could be used in the development of new fluorescent probes for the detection of metal ions and amino acids. Further research is needed to fully understand the mechanism of action of NTB and its potential applications in various fields.
Conclusion:
In conclusion, NTB is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been used as a fluorescent probe for the detection of metal ions and amino acids. Additionally, it has been shown to have anti-tumor properties and to reduce oxidative stress. While there are limitations to its use in certain experiments, there are several future directions for the use of NTB in scientific research.

Synthesis Methods

The synthesis of NTB involves the reaction of 2-naphthoic acid with 2-methylaniline and 2-chloro-5-trifluoromethylphenyl diazonium chloride. The resulting product is then hydrolyzed to obtain NTB. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.

Scientific Research Applications

NTB has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids. Additionally, NTB has been shown to have anti-tumor properties and has been used in the development of anti-cancer drugs.

properties

CAS RN

17618-85-8

Product Name

2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)-

Molecular Formula

C25H17ClF3N3O2

Molecular Weight

483.9 g/mol

IUPAC Name

4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C25H17ClF3N3O2/c1-14-6-2-5-9-20(14)30-24(34)18-12-15-7-3-4-8-17(15)22(23(18)33)32-31-21-13-16(25(27,28)29)10-11-19(21)26/h2-13,33H,1H3,(H,30,34)

InChI Key

KZHCYOFLVZADTL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(F)(F)F)Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(F)(F)F)Cl

Other CAS RN

17618-85-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.